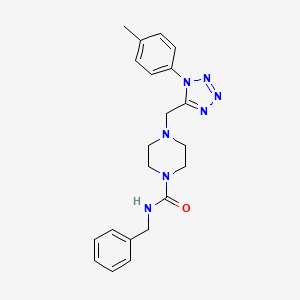
1-(4-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The chlorobenzyl group is introduced via nucleophilic substitution reactions.
- Conditions: Use of chlorobenzyl halides and appropriate nucleophiles under controlled temperatures.
Addition of the Pyrrolidinylcarbonyl Group:
- This step involves the acylation of the pyridinone core with a pyrrolidinylcarbonyl chloride.
- Conditions: Use of acylating agents, often in the presence of a base to neutralize the by-products.
Incorporation of the Trifluoromethyl Group:
- The trifluoromethyl group is typically introduced through electrophilic or nucleophilic trifluoromethylation reactions.
- Conditions: Use of reagents like trifluoromethyl iodide or trifluoromethyl sulfonates, often under inert atmospheres to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale and efficiency required.
Optimization of Reaction Conditions: To maximize yield and purity, including temperature control, solvent selection, and reaction time management.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyridinone Core:
- Starting with a suitable pyridine derivative, the core structure is often synthesized through cyclization reactions.
- Conditions: Use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization.
化学反応の分析
Types of Reactions: 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to alcohols or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Use of nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed:
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(4-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. The trifluoromethyl group, in particular, enhances its binding affinity and metabolic stability.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate enzymes involved in metabolic pathways.
Receptors: Can act as agonists or antagonists, influencing signal transduction pathways.
類似化合物との比較
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-methyl-2(1H)-pyridinone: Substitutes the trifluoromethyl group with a methyl group, affecting its reactivity and potency.
Uniqueness: 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-6-(trifluoromethyl)-2(1H)-pyridinone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, enhancing its chemical stability and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-6-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2/c19-13-5-3-12(4-6-13)11-24-15(18(20,21)22)8-7-14(17(24)26)16(25)23-9-1-2-10-23/h3-8H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZBYWCZLLTAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(N(C2=O)CC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2596321.png)
![(3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2596322.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2596325.png)
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2596326.png)
![tert-Butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2596327.png)
![4-Methyl-6-methylsulfanyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2596328.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-methoxyacetamide](/img/structure/B2596330.png)
![(E)-N-[(1-Benzylimidazol-2-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2596335.png)

![3-methyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2596338.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2596340.png)
![(2,2-Difluoroethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B2596341.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2596342.png)
![2,2-Dimethyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2596343.png)
